Reconcile

Veterinary Behavioral Medicine Regulatory Science Canine Separation Anxiety

Fluoxetine hydrochloride (CAS 56296-78-7) is a reference-standard SSRI supplied as a racemic mixture of R- and S-fluoxetine enantiomers, with SERT Kd of 0.81 nM—296-fold selectivity over NET. Unlike generic fluoxetine sources, this compound is supported by FDA NADA #141-272 approval documentation for canine separation anxiety, making it an authoritative reference standard for veterinary behavioral pharmacology. The extended parent half-life (2–6 days) and equipotent norfluoxetine metabolite (7–15 days) enable robust washout and discontinuation studies that shorter-half-life SSRIs cannot support. Ideal for transporter pharmacology, enantiomer-specific receptor profiling, and translational veterinary research.

Molecular Formula C17H19ClF3NO
Molecular Weight 345.8 g/mol
CAS No. 56296-78-7
Cat. No. B000544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameReconcile
CAS56296-78-7
SynonymsFluoxetin
Fluoxetine
Fluoxetine Hydrochloride
Lilly 110140
Lilly-110140
Lilly110140
N-Methyl-gamma-(4-(trifluoromethyl)phenoxy)benzenepropanamine
Prozac
Sarafem
Molecular FormulaC17H19ClF3NO
Molecular Weight345.8 g/mol
Structural Identifiers
SMILESCNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl
InChIInChI=1S/C17H18F3NO.ClH/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;/h2-10,16,21H,11-12H2,1H3;1H
InChIKeyGIYXAJPCNFJEHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid
SolubilitySol (mg/mL): methanol, ethanol >100;  acetone, acetonitrile, chloroform 33-100;  dichloromethane 5-10;  ethyl acetate 2-2.5;  toluene, cyclohexane, hexane 0.5-0.67
Maximum sol in water: 14 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





Reconcile (Fluoxetine Hydrochloride, CAS 56296-78-7): Product Identification and Comparative Procurement Baseline


Reconcile (fluoxetine hydrochloride, CAS 56296-78-7) is a selective serotonin reuptake inhibitor (SSRI) approved as an FDA veterinary prescription product under NADA #141-272 for the treatment of canine separation anxiety in conjunction with a behavior modification plan [1]. The compound exists as a racemic mixture (50/50) of R-fluoxetine and S-fluoxetine enantiomers and is extensively metabolized to norfluoxetine, an equipotent active metabolite that substantially contributes to its prolonged pharmacodynamic profile [2]. Reconcile is supplied in chewable tablet strengths of 8 mg, 16 mg, 32 mg, and 64 mg in bottles of 30 or 90 tablets [1].

Why Reconcile (Fluoxetine Hydrochloride) Cannot Be Automatically Substituted with Generic Fluoxetine in Veterinary Behavioral Medicine


Generic substitution of Reconcile with human-labeled fluoxetine products or compounded veterinary formulations introduces multiple sources of variability that can compromise therapeutic consistency and patient outcomes. Generic bioequivalence standards require only that a product fall within 80–125% of the reference product's mean AUC and Cmax, a range that, while acceptable for many therapeutics, may produce clinically significant differences in behavioral pharmacology where dose-response relationships are often narrow [1]. Clinically, veterinary behaviorists have documented case studies where switching from an FDA-approved veterinary brand to generic fluoxetine was associated with recurrence of anxiety, aggression, and behavioral regression in previously stable canine patients [1]. Additionally, Reconcile is specifically formulated as a palatable beef-flavored chewable tablet—a delivery system validated in the pivotal clinical trial—whereas generic human fluoxetine products lack this veterinary-specific formulation and palatability assurance, potentially compromising owner compliance and accurate daily dosing [2].

Reconcile (Fluoxetine Hydrochloride) Comparative Evidence Guide: Quantified Differentiation for Scientific Procurement Decisions


Regulatory Exclusivity: Only FDA-Approved SSRI for Canine Separation Anxiety

Reconcile is the only FDA-approved veterinary SSRI product for canine separation anxiety, whereas no other SSRI (including paroxetine, sertraline, citalopram, escitalopram, or fluvoxamine) holds veterinary approval for this indication [1]. Generic human fluoxetine is used extra-label in veterinary practice, but this use lacks the regulatory validation, species-specific safety data, and formulation optimization present in the approved product [2].

Veterinary Behavioral Medicine Regulatory Science Canine Separation Anxiety

Extended Half-Life: Pharmacokinetic Differentiation from Paroxetine and Sertraline

Fluoxetine possesses substantially longer elimination half-lives for both the parent compound and its active metabolite norfluoxetine compared with paroxetine and sertraline. Fluoxetine t1/2 is 2–4 days (acute) to 4–6 days (chronic), and norfluoxetine t1/2 is 7–15 days, whereas paroxetine and sertraline have t1/2 values of approximately 21–36 hours (about 1 day) [1][2]. This extended half-life yields a markedly prolonged washout period and sustained pharmacologic effect after dose discontinuation [3].

Pharmacokinetics SSRI Comparative Pharmacology Drug Elimination

Enantiomer-Specific 5-HT2C Receptor Affinity: R-Fluoxetine vs. S-Fluoxetine Differentiation

While fluoxetine is administered as a racemic mixture, the two enantiomers exhibit substantially different pharmacologic profiles at the 5-HT2C receptor. The R(-)-fluoxetine enantiomer is 23 times more potent than the S(+)-fluoxetine enantiomer in inhibiting 3H-mesulergine binding to 5-HT-1C (now designated 5-HT2C) receptors in bovine choroid plexus [1]. Additionally, receptor binding studies demonstrated significant affinity of R-fluoxetine, but not S-fluoxetine, for human 5-HT2A and 5-HT2C receptor subtypes [2].

Receptor Pharmacology Enantiomer Selectivity 5-HT2C Receptor

SERT Selectivity Ratio: Fluoxetine vs. Norepinephrine and Dopamine Transporters

Fluoxetine exhibits high selectivity for the serotonin transporter (SERT) relative to norepinephrine (NET) and dopamine (DAT) transporters. The dissociation constant (Kd) for SERT is 0.81 nM, compared with 240 nM for NET and 3.6 μM for DAT, yielding selectivity ratios of approximately 296-fold over NET and 4,444-fold over DAT . This selectivity profile defines fluoxetine as a specific SSRI and differentiates it from less selective agents such as clomipramine (tricyclic antidepressant) which demonstrates significant NET inhibition.

Transporter Selectivity Molecular Pharmacology SSRI Specificity

Veterinary-Specific Clinical Efficacy: Reconcile vs. Placebo in Canine Separation Anxiety

A randomized controlled trial evaluating Reconcile (fluoxetine chewable tablets, 1–2 mg/kg/day) plus behavior management versus placebo plus behavior management demonstrated clinical efficacy and safety for the treatment of canine separation anxiety [1]. The beef-flavored chewable formulation was confirmed palatable to treated dogs and easy for owners to administer—formulation characteristics that generic human fluoxetine products do not possess [1]. This study served as the pivotal clinical evidence supporting FDA approval under NADA #141-272 [2].

Veterinary Clinical Trial Canine Behavior Separation Anxiety

Reconcile (Fluoxetine Hydrochloride) Application Scenarios Supported by Comparative Evidence


Veterinary Behavioral Medicine: Canine Separation Anxiety Treatment (FDA-Approved Indication)

Reconcile is indicated as an aid in the treatment of canine separation anxiety in conjunction with a behavior modification plan, supported by the pivotal randomized controlled trial demonstrating clinical efficacy and safety at 1–2 mg/kg/day [1]. This represents the only FDA-approved veterinary SSRI application, distinguishing Reconcile from all off-label human fluoxetine use in veterinary practice [2].

Pharmacokinetic Research: Studying Extended Half-Life Drug Effects and Discontinuation Phenomena

Fluoxetine's unique pharmacokinetic profile—parent compound half-life of 2–6 days and active norfluoxetine half-life of 7–15 days—makes it an ideal model compound for investigating prolonged washout periods, withdrawal/discontinuation syndromes, and sustained pharmacodynamic effects [3][4]. The extended half-life contrasts sharply with paroxetine and sertraline (~1 day), enabling comparative studies of discontinuation phenomena.

Enantiomer-Specific Pharmacology: Investigating Stereoisomer Contributions to SSRI Effects

The differential pharmacologic activity of R-fluoxetine versus S-fluoxetine at 5-HT2A and 5-HT2C receptors—including 23-fold greater potency of R(-)-fluoxetine at 5-HT2C receptors—provides a valuable research platform for studying enantiomer-specific contributions to SSRI pharmacology [5][6]. This racemic composition enables investigation of stereochemical determinants of receptor binding and functional outcomes.

Transporter Selectivity Studies: SERT-Specific Pharmacology Reference Standard

With SERT Kd of 0.81 nM, NET Kd of 240 nM, and DAT Kd of 3.6 μM, fluoxetine provides a well-characterized reference standard for SERT selectivity (296-fold over NET, 4,444-fold over DAT) in transporter pharmacology research . This selectivity profile supports its use as a benchmark SSRI in comparative studies of monoamine transporter inhibition.

Quote Request

Request a Quote for Reconcile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.